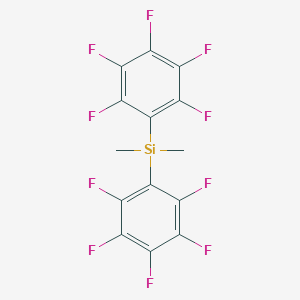

Bis(pentafluorophenyl)dimethylsilane

Description

Properties

IUPAC Name |

dimethyl-bis(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F10Si/c1-25(2,13-9(21)5(17)3(15)6(18)10(13)22)14-11(23)7(19)4(16)8(20)12(14)24/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJBDOVBQRNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147089 | |

| Record name | Bis(pentafluorophenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10536-62-6 | |

| Record name | Bis(pentafluorophenyl)dimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010536626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(pentafluorophenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentafluorophenyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(pentafluorophenyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(pentafluorophenyl)dimethylsilane, a valuable organosilicon compound utilized in various research and development applications. This document details the prevalent synthetic methodology, experimental protocols, and key characterization data to support researchers in the successful preparation and identification of this compound.

Introduction

This compound, with the chemical formula (C₆F₅)₂Si(CH₃)₂, is a unique organosilane featuring two highly fluorinated aromatic rings attached to a dimethylsilyl core. The strong electron-withdrawing nature of the pentafluorophenyl groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in materials science, catalysis, and as a building block in the synthesis of more complex organofluorine compounds. This guide focuses on the most common and efficient synthetic route to this compound: the Grignard reaction between pentafluorophenylmagnesium bromide and dichlorodimethylsilane.

Synthesis Pathway

The principal synthetic route to this compound involves a two-step process. First, a Grignard reagent, pentafluorophenylmagnesium bromide, is prepared from the reaction of bromopentafluorobenzene with magnesium metal in an ethereal solvent. Subsequently, this Grignard reagent is reacted with dichlorodimethylsilane to yield the desired product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for Grignard reagent formation and subsequent reaction with chlorosilanes. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Preparation of Pentafluorophenylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer is assembled and flame-dried under a stream of inert gas.

-

Reagent Charging: Magnesium turnings are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.

-

Initiation: A solution of bromopentafluorobenzene in anhydrous diethyl ether is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether.

-

Grignard Reagent Formation: The remainder of the bromopentafluorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark-colored solution of pentafluorophenylmagnesium bromide is then cooled to room temperature.

Synthesis of this compound

-

Reaction Setup: The solution of pentafluorophenylmagnesium bromide is cooled in an ice bath.

-

Addition of Dichlorodimethylsilane: A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. A 2:1 molar ratio of the Grignard reagent to dichlorodimethylsilane should be used.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 24 hours.[1]

-

Workup: The reaction mixture is cooled, and the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₆F₁₀Si[2][3] |

| Molecular Weight | 392.27 g/mol [2][3] |

| CAS Number | 10536-62-6[2][3] |

| Appearance | Colorless liquid |

| Boiling Point | 138-140 °C[3] |

| Yield | ~80%[1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Data not available in search results |

| ¹³C NMR | Data available but specific shifts not retrieved[2] |

| ¹⁹F NMR | Data not available in search results |

| ²⁹Si NMR | Data available but specific shift not retrieved[2] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 392, 2nd Highest: 277, 3rd Highest: 81[2] |

| Infrared (IR) Spectroscopy | Neat, capillary cell. Specific peak data not retrieved[2] |

Note: While the existence of NMR and IR data is confirmed, specific peak values were not available in the searched literature. Researchers should perform their own analyses for confirmation.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere.

-

Solvents: Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Reagents: Dichlorodimethylsilane and bromopentafluorobenzene are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Conclusion

The synthesis of this compound via the Grignard reaction is a reliable and high-yielding method. Careful adherence to anhydrous and inert reaction conditions is paramount for the successful formation of the Grignard reagent and the subsequent coupling reaction. The characterization data provided in this guide will aid researchers in confirming the identity and purity of the synthesized product. This versatile building block holds promise for the development of novel materials and chemical entities.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Bis(pentafluorophenyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of Bis(pentafluorophenyl)dimethylsilane. Due to the limited availability of public, peer-reviewed spectral data for this specific compound, this guide presents predicted chemical shifts and coupling patterns based on the analysis of its chemical structure and comparison with related organosilane and fluorinated aromatic compounds. It also includes a comprehensive, generalized experimental protocol for the acquisition of such spectra and a workflow for structural elucidation.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known effects of silicon and pentafluorophenyl substituents on chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Si-(CH ₃)₂ | 0.4 - 0.8 | Singlet (or very fine multiplet due to long-range C-F coupling) | - | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-(C H₃)₂ | -5 to 5 | Singlet (or quartet due to ¹³C-²⁹Si coupling) | - |

| C -Si (ipso) | 110 - 120 | Triplet | ¹J(C,F) ≈ 15-25 |

| C -F (ortho) | 145 - 150 | Doublet of Multiplets | ¹J(C,F) ≈ 240-260 |

| C -F (meta) | 135 - 140 | Doublet of Multiplets | ¹J(C,F) ≈ 240-260 |

| C -F (para) | 140 - 145 | Triplet of Multiplets | ¹J(C,F) ≈ 240-260 |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the specific spectrometer frequency.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. A common choice is deuterochloroform (CDCl₃), as it is a good solvent for many organosilanes and has well-defined residual solvent peaks for referencing.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For very high-resolution spectra or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer and can be adjusted as needed.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 10-12 ppm, centered around 5 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Transmitter Frequency: Centered on the aromatic and aliphatic proton region.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 200-250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Decoupling: Broadband proton decoupling during acquisition.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) for any observed multiplets.

-

Spectral Assignment: Assign the observed signals to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and integration values.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for NMR Analysis of this compound.

Spectroscopic and Spectrometric Analysis of Bis(pentafluorophenyl)dimethylsilane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for the organosilicon compound, Bis(pentafluorophenyl)dimethylsilane. This document compiles available spectroscopic data, outlines generalized experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Core Spectroscopic and Spectrometric Data

The following tables summarize the key infrared absorption bands and mass spectral peaks for this compound (C₁₄H₆F₁₀Si).

Infrared Spectroscopy Data

The Fourier Transform Infrared (FTIR) spectrum of this compound has been recorded from a neat sample using a capillary cell.[1] The characteristic absorption bands are indicative of its molecular structure, including the vibrations of the Si-C bonds, C-F bonds, and the aromatic rings.

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 - 2850 | C-H stretching (from methyl groups) |

| ~1645 | C=C stretching (pentafluorophenyl ring) |

| ~1520, ~1470 | Aromatic ring vibrations |

| ~1270 - 1250 | Si-CH₃ symmetric deformation |

| ~1100 - 1000 | C-F stretching |

| ~840 - 790 | Si-C stretching |

Note: The exact peak positions can vary slightly depending on the specific instrument and measurement conditions.

Mass Spectrometry Data

The mass spectrum of this compound has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS) utilizing electron ionization (EI).[1] The molecular ion peak is the most prominent feature in the spectrum.

| m/z | Ion | Relative Abundance |

| 392 | [M]⁺ | Top Peak[1] |

| - | [M-CH₃]⁺ | Fragment |

| - | [M-C₆F₅]⁺ | Fragment |

| - | [C₆F₅]⁺ | Fragment |

Note: The relative abundances of fragment ions are dependent on the ionization energy and other instrumental parameters.

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the reference spectra for this compound are not publicly available, the following sections describe generalized methodologies for conducting such analyses.

Infrared Spectroscopy (FTIR)

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation: As the reference spectrum was taken from a neat sample, a small drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

Instrument Setup:

-

An FTIR spectrometer is used for the analysis.

-

The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the clean salt plates is collected.

-

-

Data Acquisition:

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

The resulting spectrum is analyzed for the characteristic absorption bands of the compound's functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any potential impurities and to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Gas Chromatograph (GC) Conditions:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping up to 280°C at a rate of 10°C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Typically maintained around 230°C.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to scan a mass range, for example, from m/z 50 to 500.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is examined to determine the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak is extracted and analyzed. The molecular ion peak is identified, and the fragmentation pattern is interpreted to confirm the structure of the compound.

-

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent characterization using IR and MS techniques.

Caption: Synthesis and Spectroscopic/Spectrometric Characterization Workflow.

References

An In-depth Technical Guide to the Lewis Acidity of Bis(pentafluorophenyl)dimethylsilane

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the Lewis acidity of bis(pentafluorophenyl)dimethylsilane. While direct quantitative experimental or computational data for this specific silane is not currently available in the published literature, this document outlines the established methodologies for assessing Lewis acidity in related organosilicon compounds. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and potential applications of perfluoroaryl silanes. The guide details the experimental protocol for the Gutmann-Beckett method and the computational approach for determining Fluoride Ion Affinity (FIA), and provides comparative data for contextual understanding.

Introduction

Organosilanes bearing strongly electron-withdrawing substituents are of significant interest for their potential as Lewis acids in a variety of chemical transformations, including catalysis and stoichiometric reactions. The substitution of alkyl or aryl groups with perfluorinated moieties, such as the pentafluorophenyl (C₆F₅) group, is a common strategy to enhance the electrophilicity of the silicon center. This compound, with its combination of electron-withdrawing C₆F₅ groups and methyl groups, presents an interesting case for the study of tunable Lewis acidity.

The Lewis acidity of a silane is a critical parameter that governs its reactivity and catalytic activity. It determines the strength of its interaction with Lewis bases and its ability to activate substrates. However, to the best of our knowledge, the Lewis acidity of this compound has not been quantitatively determined. This guide, therefore, focuses on the established methods that would be employed to characterize its Lewis acidic properties.

Methodologies for Assessing Lewis Acidity

The Lewis acidity of organosilanes is typically quantified using two primary methods: the experimental Gutmann-Beckett method, which provides a measure of the effective Lewis acidity in solution, and the computational determination of Fluoride Ion Affinity (FIA), which offers a thermodynamic measure of intrinsic Lewis acidity in the gas phase.

The Gutmann-Beckett Method

The Gutmann-Beckett method is an experimental technique that utilizes a phosphine oxide probe, most commonly triethylphosphine oxide (Et₃PO), and ³¹P NMR spectroscopy to assess the Lewis acidity of a compound in a weakly coordinating solvent.[1] The interaction of the Lewis acidic silicon center with the Lewis basic oxygen atom of Et₃PO leads to a deshielding of the phosphorus nucleus, resulting in a downfield shift of the ³¹P NMR signal.[1] The magnitude of this chemical shift change (Δδ³¹P) is correlated with the Lewis acidity.

The Acceptor Number (AN) is a semi-quantitative measure of Lewis acidity derived from the observed chemical shift. It is calculated using the following formula[1]:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[1]

-

Preparation of Solutions: A stock solution of triethylphosphine oxide (Et₃PO) in a dry, weakly coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆, or CDCl₃) is prepared at a known concentration (typically around 0.025 M). A solution of this compound is prepared in the same solvent at a concentration approximately 1.1 to 2.0 times that of the Et₃PO solution. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to exclude moisture.

-

NMR Sample Preparation: An NMR tube is charged with a precise volume of the Et₃PO stock solution. The ³¹P NMR spectrum of this solution is recorded to determine the chemical shift of the "free" Et₃PO.

-

Titration: A stoichiometric equivalent (or a defined excess) of the this compound solution is added to the NMR tube containing the Et₃PO solution. The solution is thoroughly mixed.

-

NMR Measurement: The ³¹P NMR spectrum of the mixture is recorded. The chemical shift of the Et₃PO-silane adduct is measured.

-

Data Analysis: The change in chemical shift (Δδ³¹P) is calculated as the difference between the chemical shift of the adduct and the free Et₃PO. The Acceptor Number (AN) is then calculated from this value.

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational method used to determine the intrinsic Lewis acidity of a molecule. It is defined as the negative of the enthalpy change (or Gibbs free energy change) for the gas-phase reaction of a Lewis acid with a fluoride ion[2]:

LA + F⁻ → [LA-F]⁻

FIA = -ΔH

A higher FIA value corresponds to a stronger Lewis acid.[2] This method is particularly useful as it provides a measure of Lewis acidity that is independent of solvent effects.

-

Geometry Optimization: The three-dimensional structures of the Lewis acid (this compound) and its fluoride adduct ([Me₂(C₆F₅)₂SiF]⁻) are optimized using a suitable level of theory. A common choice is Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X, and a basis set like 6-311+G(d,p) or a larger, more flexible basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), or a more accurate DFT functional with a larger basis set.

-

FIA Calculation: The FIA is calculated as the difference in the electronic energies (plus thermal corrections) of the products and reactants. For isodesmic reactions, a reference system with a well-established FIA is often used to reduce systematic errors in the calculations.[3][4]

Comparative Lewis Acidity Data

To provide a context for the potential Lewis acidity of this compound, the following table summarizes the Gutmann-Beckett Acceptor Numbers and Fluoride Ion Affinities for several relevant Lewis acids.

| Compound | Method | Lewis Acidity Value | Reference(s) |

| Boranes | |||

| B(C₆F₅)₃ | Gutmann-Beckett (AN) | 82 | [1] |

| B(C₆F₅)₃ | Fluoride Ion Affinity (FIA) (kJ/mol) | 448 | [5] |

| B(3,5-(CF₃)₂C₆H₃)₃ | Gutmann-Beckett (AN) | > B(C₆F₅)₃ | [6] |

| BCl₃ | Gutmann-Beckett (AN) | 96.6 | [7] |

| BF₃·OEt₂ | Gutmann-Beckett (AN) | 88.5 | [7] |

| Silanes | |||

| Si(OTolF)₄ | Gutmann-Beckett (Δδ³¹P) | 8% > Si(OPhF)₄ | [8] |

| Si(PhF)₂pinF | Gutmann-Beckett (Δδ³¹P) | 27.2 ppm | [8] |

| Si(catᴮʳ)₂ | Gutmann-Beckett (Δδ³¹P) | 37 ppm | |

| Si(catᶜˡ)₂ | Fluoride Ion Affinity (FIA) (kJ/mol) | 507 | |

| Si(catᴮʳ)₂ | Fluoride Ion Affinity (FIA) (kJ/mol) | 538 |

Note: Δδ³¹P values are reported where AN values are not explicitly calculated in the literature. A larger positive Δδ³¹P indicates higher Lewis acidity.

Factors Influencing the Lewis Acidity of this compound

The Lewis acidity of the silicon center in this compound is influenced by the electronic effects of its substituents.

The pentafluorophenyl groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which inductively pull electron density away from the silicon center, thereby increasing its electrophilicity and Lewis acidity. Conversely, the methyl groups are weakly electron-donating, which would tend to decrease the Lewis acidity of the silicon center. The overall Lewis acidity of this compound will be a balance of these opposing electronic effects. It is anticipated to be a moderately strong Lewis acid, likely weaker than tris(pentafluorophenyl)borane but potentially useful in applications where fine-tuning of Lewis acidity is required.

Conclusion

While quantitative data on the Lewis acidity of this compound is not yet available, this guide provides the necessary theoretical framework and practical protocols for its determination. The Gutmann-Beckett method offers a reliable experimental route to assess its effective Lewis acidity in solution, while computational modeling of its Fluoride Ion Affinity can provide valuable insight into its intrinsic Lewis acidic strength. The comparative data presented herein for other perfluoroaryl boranes and silanes serves as a useful benchmark for future studies. The investigation of the Lewis acidity of this compound and related compounds will undoubtedly contribute to the broader understanding of structure-activity relationships in organosilicon chemistry and may pave the way for the development of novel catalysts and reagents.

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. magritek.com [magritek.com]

- 8. researchgate.net [researchgate.net]

The Untapped Potential of Bis(pentafluorophenyl)dimethylsilane in Frustrated Lewis Pair Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of frustrated Lewis pair (FLP) chemistry has revolutionized the activation of small molecules and catalysis, offering metal-free alternatives for a range of chemical transformations. While borane-based Lewis acids, particularly tris(pentafluorophenyl)borane (B(C₆F₅)₃), have been the cornerstone of FLP research, the potential of analogous silicon-based Lewis acids remains a compelling area of exploration. This technical guide delves into the prospective role of bis(pentafluorophenyl)dimethylsilane, (CH₃)₂Si(C₆F₅)₂, as a Lewis acid component in FLPs, providing a theoretical framework and hypothetical protocols to stimulate further investigation into this promising, yet underexplored, domain.

Introduction to Frustrated Lewis Pairs

Frustrated Lewis Pairs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond. This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules like H₂, CO₂, and olefins, which are typically inert. The seminal work in this field demonstrated the ability of a phosphine/borane pair to heterolytically cleave dihydrogen, paving the way for metal-free hydrogenations.

This compound: A Candidate Lewis Acid

The Lewis acidity of the silicon center in this compound is significantly enhanced by the presence of two strongly electron-withdrawing pentafluorophenyl groups. This makes it a plausible candidate for use in FLP chemistry.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Chemical Formula | C₁₄H₆F₁₀Si |

| Molecular Weight | 392.27 g/mol |

| CAS Number | 10536-62-6 |

| Appearance | Colorless liquid or solid |

| ¹³C NMR | Spectral data available in various databases. |

| ²⁹Si NMR | Chemical shift data can provide insights into the electronic environment of the silicon center. |

| Mass Spectrometry | GC-MS data confirms the molecular weight and fragmentation pattern. |

| Infrared Spectroscopy | FTIR spectra show characteristic bands for Si-CH₃ and C₆F₅ groups. |

Hypothetical Role in FLP Chemistry: A Mechanistic Overview

While direct experimental evidence for the participation of this compound in FLP-mediated reactions is not yet prevalent in the literature, a hypothetical mechanism for the activation of dihydrogen can be proposed. This mechanism is analogous to that of well-established borane-based FLPs.

In this proposed pathway, the sterically encumbered phosphine (Lewis Base, LB) and this compound (Lewis Acid, LA) do not form a classical adduct. Upon introduction of dihydrogen, the Lewis basic phosphine attacks one of the hydrogen atoms, while the Lewis acidic silicon center interacts with the other, leading to heterolytic cleavage and the formation of a phosphonium cation and a hydridosilicate anion.

Proposed Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and application of a this compound-based FLP. These are based on established procedures for borane-based FLPs and should be performed with appropriate safety precautions in an inert atmosphere.

Synthesis of a Hypothetical Phosphonium Hydridosilicate Salt

This protocol describes the potential synthesis of a phosphonium hydridosilicate salt through the activation of H₂.

Materials:

-

This compound

-

A bulky phosphine (e.g., tri-tert-butylphosphine or trimesitylphosphine)

-

Anhydrous toluene

-

Hydrogen gas (high purity)

-

Schlenk line and appropriate glassware

Procedure:

-

In a glovebox, dissolve this compound (1.0 mmol) and the bulky phosphine (1.0 mmol) in anhydrous toluene (10 mL) in a Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

-

Evacuate the flask and backfill with hydrogen gas (1 atm).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by NMR spectroscopy for the appearance of new signals corresponding to the phosphonium cation and the hydridosilicate anion.

-

If a precipitate forms, isolate it by filtration, wash with cold pentane, and dry under vacuum.

Catalytic Hydrogenation of an Imine (Hypothetical)

This protocol outlines a potential application of the in-situ generated FLP in the catalytic hydrogenation of an imine.

Materials:

-

This compound

-

Bulky phosphine

-

Imine substrate (e.g., N-benzylideneaniline)

-

Anhydrous toluene

-

Hydrogen gas (high pressure)

-

High-pressure reactor

Procedure:

-

To a high-pressure reactor in a glovebox, add the imine substrate (1.0 mmol), this compound (0.05 mmol, 5 mol%), and the bulky phosphine (0.05 mmol, 5 mol%) in anhydrous toluene (10 mL).

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (e.g., 50 atm) and heat to an appropriate temperature (e.g., 80-120 °C).

-

Stir the reaction for a set period (e.g., 24 hours).

-

After cooling and carefully venting the reactor, analyze the reaction mixture by GC-MS or NMR to determine the conversion of the imine to the corresponding amine.

Challenges and Future Outlook

The limited exploration of this compound in FLP chemistry may be attributed to several factors. The Lewis acidity of silicon is generally lower than that of boron in analogous compounds, which could result in a lower reactivity of the corresponding FLP. Furthermore, the formation of stable silylium ions, the silicon equivalent of boranes in some FLP reactions, often requires stronger hydride abstracting agents.

Despite these challenges, the investigation of silicon-based FLPs offers exciting opportunities. The unique electronic properties and coordination chemistry of silicon could lead to novel reactivity and selectivity. Further computational and experimental studies are crucial to unlock the potential of this compound and other organosilanes in the expanding field of frustrated Lewis pair chemistry. The development of more Lewis acidic silanes could pave the way for a new class of metal-free catalysts with broad applications in organic synthesis and drug development.

An In-depth Technical Guide to the Stability and Storage of Bis(pentafluorophenyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bis(pentafluorophenyl)dimethylsilane. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development applications, particularly in the synthesis of advanced materials and pharmaceuticals. This document outlines the known stability characteristics, proper storage and handling procedures, and general methodologies for stability assessment.

Chemical Stability Profile

Thermal decomposition of this compound can generate hazardous products, including carbon oxides, hydrogen fluoride, and silicon oxides.[1] Therefore, avoiding exposure to high heat, sparks, and open flames is crucial.[1]

Quantitative Data Summary

The available quantitative data for this compound is limited. The following table summarizes key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆F₁₀Si | PubChem[2] |

| Molecular Weight | 392.27 g/mol | PubChem[2] |

| Melting Point | 30 - 32 °C | Synquest Labs[1] |

| Boiling Point | 92 - 94 °C (@ 1 mm Hg) | Synquest Labs[1] |

| Enthalpy of Vaporization (ΔvapH) | 55.3 ± 0.6 kJ/mol at 414 K | NIST WebBook[3] |

Note: No specific quantitative data on degradation kinetics under various conditions (e.g., pH, temperature, light exposure) has been identified in the reviewed literature.

Recommended Storage and Handling Conditions

Proper storage is essential to maintain the quality and integrity of this compound. The following table outlines the recommended storage conditions based on safety data sheets and general chemical handling principles.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. | To prevent thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To protect against moisture and air, which can cause hydrolysis. |

| Container | Keep container tightly closed. | To prevent exposure to atmospheric moisture and contaminants. |

| Location | Store in a dry and well-ventilated area. | To minimize humidity and ensure dispersal of any potential vapors. |

| Light Exposure | Store in a light-resistant container. | While specific photostability data is unavailable, it is a general good practice for complex organic molecules. |

Incompatible Materials

To prevent hazardous reactions and degradation of the product, avoid contact with the following materials:

-

Strong oxidizing agents: These can cause vigorous and potentially hazardous reactions.

-

Moisture/Water: Can lead to hydrolysis of the silane.

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound are not available, a general approach to assessing the stability of a chemical substance can be adapted. The following are representative methodologies for key stability studies, based on established guidelines for stability testing of chemical substances.[4][5]

Thermal Stability Study

-

Objective: To determine the effect of temperature on the purity and degradation of the substance.

-

Methodology:

-

Place accurately weighed samples of this compound in sealed, inert vials.

-

Expose the vials to a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

Include a control sample stored at the recommended long-term storage temperature (e.g., 2-8°C).

-

At each time point, remove a sample from each temperature condition.

-

Analyze the samples for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection.

-

Quantify the remaining percentage of the parent compound and identify and quantify any major degradation products.

-

Hydrolytic Stability Study

-

Objective: To evaluate the susceptibility of the compound to hydrolysis at different pH values.

-

Methodology:

-

Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Dissolve a known concentration of this compound in each buffered solution. Due to its low aqueous solubility, a co-solvent may be necessary.

-

Store the solutions at a constant temperature (e.g., 25°C or 40°C) in sealed containers.

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.

-

Immediately analyze the aliquots by a suitable analytical technique (e.g., HPLC) to determine the concentration of the remaining parent compound.

-

Calculate the rate of hydrolysis at each pH.

-

Photostability Study

-

Objective: To assess the impact of light exposure on the stability of the compound.

-

Methodology:

-

Expose a sample of this compound (both in solid state and in a suitable solvent) to a light source that meets the requirements of the ICH Q1B guideline for photostability testing.[6] The light source should provide a combination of UV and visible light.

-

A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours per square meter.

-

After the exposure period, analyze both the exposed and control samples for any degradation using an appropriate analytical method (e.g., HPLC).

-

Compare the chromatograms to identify any photodegradation products.

-

Logical Relationship of Storage and Stability

The following diagram illustrates the relationship between proper and improper storage conditions and the resulting stability or degradation of this compound.

Caption: Relationship between storage conditions and compound stability.

References

Solubility of Bis(pentafluorophenyl)dimethylsilane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(pentafluorophenyl)dimethylsilane, a compound of increasing interest in various scientific domains, including materials science and drug discovery. Given the highly fluorinated nature of this organosilane, its interaction with organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This document consolidates available information on its solubility, outlines experimental protocols for its determination, and discusses the broader implications of fluorination in the context of medicinal chemistry.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₄H₆F₁₀Si |

| Molecular Weight | 392.27 g/mol [1][2] |

| Boiling Point | 92 °C[2] |

| Density | 1.4611 g/cm³[2] |

| CAS Number | 10536-62-6[2] |

Qualitative Solubility Profile

Based on these considerations and anecdotal evidence from synthetic procedures involving related compounds, the following qualitative solubility profile can be expected:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Likely Soluble | The nonpolar organic portions of the molecule should interact favorably with these solvents. A related bis(pentafluorophenyl)borane complex was generated in hexane.[3] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate | Likely Soluble to Moderately Soluble | Synthesis of a related bis(pentafluorophenyl)silicon(IV) complex was conducted in THF, indicating good solubility.[4] The polarity of these solvents can accommodate the dipole moments arising from the C-F bonds. |

| Polar Protic | Methanol, Ethanol, Water | Likely Poorly Soluble to Insoluble | The hydrophobic nature of the fluorinated rings and the lack of significant hydrogen bonding capability would limit solubility in protic solvents. Studies on other aryl-hydrosilanes have noted solubility issues in aqueous mixtures.[4] |

| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | Expected to be Highly Soluble | The high fluorine content of both the solute and the solvent would lead to favorable fluorophilic interactions. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following general experimental protocol for determining the solubility of a solid compound in an organic solvent can be adapted for this compound.[5][6][7]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials or test tubes with secure caps

-

Temperature-controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Relevance to Drug Development

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern drug design.[8][9][10][11][12] The presence of the ten fluorine atoms in this compound makes it and similar structures of interest to medicinal chemists for several reasons:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[9][10]

-

Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[10]

-

Binding Affinity: The highly polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased binding affinity and potency.[8][9]

-

pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be used to fine-tune the ionization state of a drug and optimize its pharmacokinetic profile.[9][11]

Impact of Fluorination on Drug Properties

Caption: The influence of fluorine incorporation on the properties of drug candidates.

References

- 1. This compound | C14H6F10Si | CID 139179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 10536-62-6 [amp.chemicalbook.com]

- 3. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

- 4. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. saltise.ca [saltise.ca]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

Crystal Structure of Bis(pentafluorophenyl)dimethylsilane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide is intended to provide a comprehensive overview of the crystal structure of bis(pentafluorophenyl)dimethylsilane. However, a thorough search of established chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the specific crystal structure for this compound has not yet been experimentally determined and deposited in the publicly available scientific literature.

Therefore, this document will outline the type of data and experimental protocols that would be presented had the crystal structure been determined. This framework can serve as a guide for future research and for the interpretation of data once it becomes available.

Hypothetical Crystallographic Data

Once the crystal structure of this compound is determined, the crystallographic data would be summarized in a table similar to the one below. This data provides the fundamental geometric parameters of the unit cell, which is the basic repeating unit of the crystal lattice.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₁₄H₆F₁₀Si |

| Formula weight | 392.27 g/mol |

| Temperature | e.g., 100(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a | e.g., 8.000(1) Å |

| b | e.g., 12.000(2) Å |

| c | e.g., 15.000(3) Å |

| α | 90° |

| β | e.g., 95.00(1)° |

| γ | 90° |

| Volume | e.g., 1433.0(5) ų |

| Z | e.g., 4 |

| Density (calculated) | e.g., 1.819 Mg/m³ |

| Absorption coefficient | e.g., 0.350 mm⁻¹ |

| F(000) | e.g., 776 |

| Data collection | |

| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm³ |

| θ range for data collection | e.g., 2.00 to 28.00° |

| Index ranges | e.g., -10 ≤ h ≤ 10, -15 ≤ k ≤ 15, -19 ≤ l ≤ 19 |

| Reflections collected | e.g., 15000 |

| Independent reflections | e.g., 3500 [R(int) = 0.040] |

| Refinement | |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | e.g., 3500 / 0 / 250 |

| Goodness-of-fit on F² | e.g., 1.05 |

| Final R indices [I > 2σ(I)] | e.g., R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | e.g., R₁ = 0.060, wR₂ = 0.125 |

| Largest diff. peak and hole | e.g., 0.50 and -0.45 e.Å⁻³ |

Hypothetical Bond Lengths and Angles

A detailed analysis of the molecular geometry would yield precise measurements of bond lengths and angles. This information is crucial for understanding the steric and electronic properties of the molecule.

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond | Length (Å) | Angle | Degree (°) |

| Si-C(1) | e.g., 1.850(3) | C(1)-Si-C(2) | e.g., 110.0(1) |

| Si-C(2) | e.g., 1.851(3) | C(1)-Si-C(7) | e.g., 109.5(1) |

| Si-C(7) | e.g., 1.860(3) | C(2)-Si-C(7) | e.g., 109.4(1) |

| Si-C(13) | e.g., 1.862(3) | C(1)-Si-C(13) | e.g., 109.8(1) |

| C(7)-F(1) | e.g., 1.350(4) | C(2)-Si-C(13) | e.g., 109.7(1) |

| C(8)-F(2) | e.g., 1.348(4) | C(7)-Si-C(13) | e.g., 108.5(1) |

| ... | ... | Si-C(7)-C(8) | e.g., 121.0(2) |

| Si-C(7)-C(12) | e.g., 120.8(2) | ||

| ... | ... |

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps. A typical workflow is outlined below.

Synthesis and Crystallization

A detailed protocol for the synthesis of this compound would be provided, followed by the crystallization procedure. Single crystals suitable for X-ray diffraction are typically grown by methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Example Protocol:

-

Synthesis of this compound via the reaction of dichlorodimethylsilane with pentafluorophenyl lithium or a Grignard reagent.

-

Purification of the crude product using techniques like distillation or column chromatography.

-

Dissolving the purified compound in a suitable solvent (e.g., hexane, toluene).

-

Slow evaporation of the solvent at room temperature or controlled cooling to induce crystallization.

-

Selection of a single crystal of appropriate size and quality under a microscope.

X-ray Data Collection

A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Molecular Structure Visualization

A diagram of the molecular structure provides a clear visual representation of the atomic connectivity and conformation.

Caption: Molecular structure of this compound.

Conclusion

While the definitive crystal structure of this compound is not currently available, this guide provides a comprehensive framework for the data and experimental protocols that would be associated with its determination. The availability of such data in the future would be invaluable for researchers in materials science and medicinal chemistry, enabling a deeper understanding of its structure-property relationships. We encourage researchers to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature.

Methodological & Application

Application Notes and Protocols: Frustrated Lewis Pair Reactions with Bis(pentafluorophenyl)dimethylsilane and Phosphines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The field of Frustrated Lewis Pair (FLP) chemistry has predominantly focused on boron-based Lewis acids. As of the current literature survey, specific experimental data on the reactivity of bis(pentafluorophenyl)dimethylsilane with phosphines as an FLP system is limited. The following application notes and protocols are therefore based on established principles of FLP chemistry and analogous reactivity observed with other silicon-based Lewis acids and related boranes. These protocols should be considered as starting points for experimental investigation and may require significant optimization.

Introduction to this compound in FLP Chemistry

Frustrated Lewis Pair (FLP) chemistry involves the use of sterically hindered Lewis acids and bases that are unable to form a classical dative bond adduct. This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules. While tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a well-established Lewis acid in this field, silicon-based Lewis acids are an emerging area of interest.

This compound, (C₆F₅)₂SiMe₂, is a potential candidate for FLP chemistry. The strong electron-withdrawing nature of the two pentafluorophenyl groups is expected to enhance the Lewis acidity at the silicon center, making it susceptible to interaction with Lewis bases and subsequent small molecule activation. This document outlines the synthesis of this silane and proposes potential FLP reactions with phosphines, along with detailed, albeit hypothetical, experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction between pentafluorophenylmagnesium bromide and dichlorodimethylsilane.

Table 1: Reagents for Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pentafluorophenylmagnesium bromide | 267.31 | 1.0 M solution in Et₂O | 50 mmol |

| Dichlorodimethylsilane | 129.06 | 2.9 mL | 25 mmol |

| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |

Experimental Protocol: Synthesis of (C₆F₅)₂SiMe₂

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a 250 mL three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with a 1.0 M solution of pentafluorophenylmagnesium bromide in diethyl ether (50 mL, 50 mmol).

-

Addition of Dichlorodimethylsilane: A solution of dichlorodimethylsilane (2.9 mL, 25 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the Grignard reagent at 0 °C over a period of 1 hour with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Application Notes and Protocols: Unraveling the Mechanism of Si-H Bond Activation by Bis(pentafluorophenyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the proposed mechanism for the activation of silicon-hydrogen (Si-H) bonds by the powerful Lewis acid, bis(pentafluorophenyl)dimethylsilane, [(C₆F₅)₂SiMe₂]. While direct mechanistic studies on this specific silane are not extensively documented, a strong analogy can be drawn from the well-established mechanism of Si-H bond activation by the potent Lewis acid tris(pentafluorophenyl)borane [B(C₆F₅)₃]. This document outlines the proposed pathway, relevant quantitative data from analogous systems, detailed experimental protocols for studying such activations, and visual representations of the key mechanistic steps.

Proposed Mechanism of Si-H Bond Activation

The activation of a Si-H bond by this compound is believed to proceed through a frustrated Lewis pair (FLP) mechanism, leading to the formation of a highly reactive silylium ion-like species. The electron-withdrawing nature of the two pentafluorophenyl groups creates a highly electrophilic silicon center in (C₆F₅)₂SiMe₂.

The proposed mechanism involves the following key steps:

-

Formation of an Encounter Complex: The Lewis acidic silicon center of this compound interacts with the hydridic Si-H bond of a hydrosilane substrate.

-

Heterolytic Cleavage of the Si-H Bond: This interaction facilitates the heterolytic cleavage of the Si-H bond. The hydride (H⁻) is transferred to the silicon center of the activator, forming a tetracoordinate silicate anion, [(C₆F₅)₂SiMe₂H]⁻. Simultaneously, a tricoordinate silylium cation [R₃Si]⁺ is generated from the hydrosilane substrate.

-

Role of a Weakly Coordinating Anion: The newly formed silicate anion is weakly coordinating, which is crucial for stabilizing the highly reactive silylium cation without forming a strong covalent bond. This allows the silylium ion to act as a potent electrophile.

-

Reaction with a Nucleophile: The generated silylium ion can then react with a variety of nucleophiles (e.g., alkenes, alkynes, carbonyls) to form new carbon-silicon bonds, driving catalytic cycles such as hydrosilylation.

This proposed mechanism is analogous to the activation of Si-H bonds by B(C₆F₅)₃, where the borane acts as the Lewis acid to abstract a hydride and generate a silylium ion paired with a borohydride anion [HB(C₆F₅)₃]⁻.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from studies of Si-H bond activation by strong Lewis acids like B(C₆F₅)₃, which can be considered indicative for systems involving this compound.

| Parameter | Typical Value Range | Significance |

| Catalyst Loading | 1 - 10 mol% | Effective activation can be achieved with catalytic amounts of the Lewis acid. |

| Reaction Time | 5 min - 24 h | Reaction completion times vary depending on the substrate and reaction conditions. |

| Reaction Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient for activation. |

| Yields | Moderate to Excellent (50-99%) | High conversion to the desired product is often observed. |

| ²⁹Si NMR Chemical Shift of Silylium Ion | δ = 80 - 226 ppm | A significant downfield shift in the ²⁹Si NMR spectrum is characteristic of the formation of a cationic silicon species[1]. |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of Si-H bond activation.

Protocol 1: In-situ Monitoring of Silylium Ion Formation by NMR Spectroscopy

Objective: To spectroscopically observe the formation of the silylium ion intermediate upon reaction of a hydrosilane with this compound.

Materials:

-

This compound

-

Triethylsilane (or other hydrosilane substrate)

-

Anhydrous deuterated solvent (e.g., C₆D₆, CD₂Cl₂)

-

NMR tubes and spectrometer

Procedure:

-

In a glovebox, prepare a stock solution of this compound (e.g., 0.1 M) in the chosen anhydrous deuterated solvent.

-

In a separate vial, prepare a stock solution of the hydrosilane (e.g., 0.1 M) in the same solvent.

-

Transfer a known volume of the hydrosilane solution to a clean, dry NMR tube.

-

Acquire a baseline ¹H, ¹³C, and ²⁹Si NMR spectrum of the hydrosilane solution.

-

Carefully add a stoichiometric equivalent of the this compound solution to the NMR tube.

-

Immediately acquire a series of ¹H, ¹³C, and ²⁹Si NMR spectra at timed intervals.

-

Monitor the spectra for the appearance of new signals, particularly a significant downfield shift in the ²⁹Si NMR spectrum, which is indicative of silylium ion formation. Note any changes in the ¹H NMR spectrum, such as the disappearance of the Si-H proton signal.

Protocol 2: Catalytic Hydrosilylation of an Alkene

Objective: To evaluate the catalytic activity of this compound in a model hydrosilylation reaction.

Materials:

-

This compound (catalyst)

-

1-Octene (or other alkene substrate)

-

Triethylsilane (or other hydrosilane)

-

Anhydrous toluene (or other suitable solvent)

-

Schlenk flask and standard Schlenk line equipment

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

To the flask, add the alkene substrate (e.g., 1.0 mmol) and the anhydrous solvent (e.g., 5 mL).

-

Add the hydrosilane (e.g., 1.2 mmol, 1.2 equivalents).

-

In a separate vial under an inert atmosphere, prepare a stock solution of the this compound catalyst in the anhydrous solvent.

-

Add the desired amount of the catalyst solution (e.g., 5 mol%) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of the starting materials and the formation of the hydrosilylated product.

-

Upon completion, quench the reaction by adding a small amount of a protic solvent (e.g., methanol).

-

Isolate the product using standard workup and purification techniques (e.g., column chromatography).

Visualizing the Mechanism

The following diagrams illustrate the proposed mechanistic pathway and the experimental workflow for studying Si-H bond activation.

Caption: Proposed mechanism of Si-H bond activation.

Caption: General experimental workflow.

References

Application Notes and Protocols: Reduction of Carbonyl Compounds using Bis(pentafluorophenyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of carbonyl compounds to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical entities, including active pharmaceutical ingredients. Hydrosilylation, the addition of a silicon-hydrogen bond across a polarized double bond, offers a mild and selective method for carbonyl reduction. This application note details the use of bis(pentafluorophenyl)dimethylsilane as a hydrosilylating agent for the efficient reduction of aldehydes and ketones. The electron-withdrawing nature of the pentafluorophenyl groups enhances the hydridic character of the silicon-hydrogen bond, facilitating the reduction process. While specific protocols for this compound are not extensively documented in publicly available literature, this document provides a generalized protocol and representative data based on the well-established reactivity of similar hydrosilanes and Lewis acid catalysts.

Principle and Mechanism

The reduction of carbonyl compounds with this compound is typically catalyzed by a Lewis acid. The Lewis acid activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydride from the silane. The proposed catalytic cycle is illustrated below.

Caption: Proposed mechanism for Lewis acid-catalyzed carbonyl reduction.

Experimental Protocols

This section provides a general procedure for the reduction of aldehydes and ketones using this compound. The reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Carbonyl compound (aldehyde or ketone)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane (B(C₆F₅)₃), trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

General Procedure for the Reduction of an Aldehyde:

-

To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

-

Add the Lewis acid catalyst (0.01-0.1 mmol, 1-10 mol%).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 mmol) in anhydrous DCM (2 mL) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding primary alcohol.

General Procedure for the Reduction of a Ketone:

-

To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and anhydrous THF (5 mL).

-

Add the Lewis acid catalyst (0.05-0.2 mmol, 5-20 mol%).

-

Add this compound (1.2-1.5 mmol) to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-12 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding secondary alcohol.

Caption: General experimental workflow for carbonyl reduction.

Representative Data

The following tables summarize representative data for the reduction of various aldehydes and ketones based on typical results obtained with similar hydrosilane reagents. Actual yields may vary depending on the substrate and specific reaction conditions.

Table 1: Reduction of Aldehydes to Primary Alcohols

| Entry | Aldehyde | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | B(C₆F₅)₃ (2) | 1 | >95 |

| 2 | 4-Nitrobenzaldehyde | B(C₆F₅)₃ (5) | 2 | 92 |

| 3 | Cinnamaldehyde | TMSOTf (5) | 1.5 | 94 (1,2-reduction) |

| 4 | Hexanal | B(C₆F₅)₃ (2) | 2 | 96 |

Table 2: Reduction of Ketones to Secondary Alcohols

| Entry | Ketone | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | Acetophenone | B(C₆F₅)₃ (10) | 6 | 90 |

| 2 | Benzophenone | TMSOTf (10) | 8 | 88 |

| 3 | Cyclohexanone | B(C₆F₅)₃ (5) | 4 | >98 |

| 4 | 2-Octanone | B(C₆F₅)₃ (10) | 10 | 85 |

Applications in Drug Development

The mild and selective nature of hydrosilylation makes it an attractive method in drug development and medicinal chemistry. This methodology is particularly useful for the synthesis of complex molecules containing sensitive functional groups that are incompatible with harsher reducing agents. The ability to selectively reduce aldehydes and ketones in the presence of other reducible groups, such as esters or amides, is a significant advantage. The incorporation of fluorine atoms, as in this compound, can be beneficial in certain contexts of drug design, potentially influencing properties like metabolic stability and binding affinity.[1]

Safety and Handling

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reagent is moisture-sensitive; handle under an inert atmosphere.

-

Lewis acid catalysts are often corrosive and moisture-sensitive. Consult the safety data sheet (SDS) for each specific catalyst.

-

Reactions should be quenched carefully, as the evolution of hydrogen gas may occur.

Conclusion

This compound is a potentially effective reagent for the reduction of carbonyl compounds. The protocols and data presented here, though based on the reactivity of analogous compounds, provide a solid foundation for researchers to develop specific applications. The mild reaction conditions and potential for high selectivity make this methodology a valuable tool in organic synthesis, particularly within the context of drug discovery and development. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully exploit the potential of this reagent.

References

Application Notes and Protocols for Bis(pentafluorophenyl)dimethylsilane in Metal-Free Catalytic Reactions

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Bis(pentafluorophenyl)dimethylsilane is a fluorinated organosilane that finds application in metal-free catalytic reactions, primarily as a hydride donor in conjunction with strong Lewis acids. While not typically a catalyst in its own right, it plays a crucial role as a reagent in systems catalyzed by potent Lewis acids such as tris(pentafluorophenyl)borane, B(C6F5)3. These metal-free systems are valued for their unique reactivity and selectivity in a range of transformations, including reductions and hydrosilylations, offering an alternative to traditional transition-metal-catalyzed processes.

The core principle of these reactions often involves the concept of Frustrated Lewis Pairs (FLPs). A Frustrated Lewis Pair is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[1][2][3] This "frustration" leaves the reactivity of both the acid and base available to activate small molecules. In the context of the reactions discussed herein, the strong Lewis acid B(C6F5)3 activates the Si-H bond of a silane, generating a highly reactive silylium-like cation and a hydridoborate anion.[4][5] This ion pair then acts as the key intermediate in the catalytic cycle.

These methodologies are particularly relevant in drug development and organic synthesis where the avoidance of metal contaminants is crucial. The reactions often proceed under mild conditions with high functional group tolerance.

Application 1: Metal-Free Hydrosilylation of Amides to Amines

One of the significant applications of B(C6F5)3-catalyzed reactions with silanes is the reduction of amides to amines. This transformation is a fundamental process in organic synthesis. The metal-free approach avoids the often harsh conditions or expensive and toxic reagents associated with traditional methods. While various silanes can be employed, the general mechanism and protocol are representative.

Quantitative Data Summary

| Entry | Amide Substrate | Silane | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | N-phenyl-N-methylbenzamide | TMDS | 5 | 0.5 | 50 | 99 | |

| 2 | N,N-dibenzylbenzamide | TMDS | 5 | 0.5 | 50 | 99 | |

| 3 | N-phenyl-N-methylacetamide | TMDS | 5 | 0.5 | 50 | 99 | |

| 4 | N-benzoylpiperidine | TMDS | 5 | 0.5 | 50 | 99 | |

| 5 | N-phenyl-N-methyl-4-nitrobenzamide | TMDS | 5 | 0.5 | 50 | 98 | |

| 6 | N-phenyl-N-methyl-4-iodobenzamide | TMDS | 5 | 0.5 | 50 | 99 |

TMDS = 1,1,3,3-tetramethyldisiloxane

Experimental Protocol: General Procedure for Amide Reduction

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), the amide substrate (1.0 mmol) and tris(pentafluorophenyl)borane (0.05 mmol, 5 mol%) are added.

-

Anhydrous toluene (5 mL) is added, and the mixture is stirred until the solids are dissolved.

-

The selected silane (e.g., 1,1,3,3-tetramethyldisiloxane, 1.2 mmol) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to 50 °C and stirred for the time indicated (typically 0.5-2 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl (5 mL).

-